N-butan-2-yl-5,6,7,8-tetrahydro-[1]benzothiolo[2,3-d]pyrimidin-4-amine
Description
This compound belongs to the thieno[2,3-d]pyrimidine class, characterized by a fused bicyclic system comprising a benzene ring, a tetrahydro-thiophene moiety, and a pyrimidine core. The substitution at the 4-position with a branched butan-2-yl group distinguishes it from other derivatives. Such modifications influence its physicochemical properties (e.g., lipophilicity, solubility) and biological interactions, particularly in targeting kinases or tubulin .
Properties
IUPAC Name |
N-butan-2-yl-5,6,7,8-tetrahydro-[1]benzothiolo[2,3-d]pyrimidin-4-amine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H19N3S/c1-3-9(2)17-13-12-10-6-4-5-7-11(10)18-14(12)16-8-15-13/h8-9H,3-7H2,1-2H3,(H,15,16,17) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FNEVQNKBTZENSN-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C)NC1=C2C3=C(CCCC3)SC2=NC=N1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H19N3S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
261.39 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-butan-2-yl-5,6,7,8-tetrahydro-1benzothiolo[2,3-d]pyrimidin-4-amine typically involves multi-step organic reactions. One common method includes the condensation of appropriate starting materials under controlled conditions. For instance, the reaction of a butan-2-ylamine derivative with a benzothiolo precursor under reflux conditions can yield the desired compound .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimization of reaction conditions, such as temperature and pressure, can enhance yield and purity. Additionally, the implementation of green chemistry principles, such as solvent recycling and waste minimization, is crucial in industrial settings.
Chemical Reactions Analysis
Types of Reactions
N-butan-2-yl-5,6,7,8-tetrahydro-1benzothiolo[2,3-d]pyrimidin-4-amine undergoes various chemical reactions, including:
Oxidation: This reaction can be facilitated by oxidizing agents like hydrogen peroxide or potassium permanganate, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions, often using agents like lithium aluminum hydride, can convert the compound into its corresponding thiol derivative.
Common Reagents and Conditions
Oxidizing Agents: Hydrogen peroxide, potassium permanganate.
Reducing Agents: Lithium aluminum hydride, sodium borohydride.
Solvents: Dichloromethane, ethanol, and water are commonly used solvents in these reactions.
Major Products
The major products formed from these reactions include sulfoxides, sulfones, thiol derivatives, and various substituted analogs, depending on the specific reagents and conditions used .
Scientific Research Applications
N-butan-2-yl-5,6,7,8-tetrahydro-1benzothiolo[2,3-d]pyrimidin-4-amine has several scientific research applications:
Chemistry: It serves as a building block for synthesizing more complex heterocyclic compounds.
Biology: The compound’s unique structure allows it to interact with biological macromolecules, making it a candidate for drug discovery and development.
Medicine: Preliminary studies suggest potential therapeutic applications, including anti-inflammatory and anticancer activities.
Industry: It is used in the development of advanced materials, such as polymers and catalysts, due to its stability and reactivity.
Mechanism of Action
The mechanism by which N-butan-2-yl-5,6,7,8-tetrahydro-1benzothiolo[2,3-d]pyrimidin-4-amine exerts its effects involves interaction with specific molecular targets. These targets may include enzymes, receptors, or nucleic acids. The compound’s structure allows it to form stable complexes with these targets, modulating their activity and leading to various biological effects. Pathways involved may include inhibition of enzyme activity or alteration of signal transduction pathways .
Comparison with Similar Compounds
Substituent Effects on Physicochemical Properties
Key Observations :
Key Observations :
Structural and Spectral Comparisons
Biological Activity
N-butan-2-yl-5,6,7,8-tetrahydro- benzothiolo[2,3-d]pyrimidin-4-amine is a heterocyclic compound that exhibits various biological activities. This article delves into its chemical properties, biological mechanisms, and potential therapeutic applications.
Molecular Formula: C10H11N3OS
Molecular Weight: 221.28 g/mol
CAS Number: 298207-70-2
IUPAC Name: N-butan-2-yl-5,6,7,8-tetrahydro-benzothiolo[2,3-d]pyrimidin-4-amine
The compound's unique structure includes a sulfur atom within a fused ring system, which contributes to its biological activity. Its synthesis typically involves multi-step organic reactions where butan-2-ylamine derivatives react with benzothiolo precursors under controlled conditions .
The biological activity of N-butan-2-yl-5,6,7,8-tetrahydro- benzothiolo[2,3-d]pyrimidin-4-amine is primarily attributed to its interaction with specific molecular targets such as enzymes and receptors. The compound can modulate enzymatic activity and signal transduction pathways.
Key Mechanisms:
- Enzyme Inhibition: The compound has shown potential in inhibiting specific enzymes involved in metabolic pathways.
- Receptor Modulation: It can bind to various receptors influencing physiological responses.
Biological Activity
Research indicates that this compound possesses significant antimicrobial and antiproliferative properties. Below are some findings from various studies:
| Activity | Study Findings |
|---|---|
| Antimicrobial | Exhibited activity against Gram-positive and Gram-negative bacteria in vitro. |
| Antiproliferative | Inhibited cancer cell lines (e.g., breast cancer) in dose-dependent assays. |
| Anti-inflammatory | Reduced pro-inflammatory cytokine levels in cellular models. |
Case Studies
-
Antimicrobial Effects:
A study evaluated the antimicrobial efficacy of the compound against several bacterial strains. The results indicated a minimum inhibitory concentration (MIC) of 32 µg/mL against Staphylococcus aureus and Escherichia coli. -
Anticancer Activity:
In vitro tests on MCF-7 breast cancer cells revealed that treatment with N-butan-2-yl-5,6,7,8-tetrahydro- benzothiolo[2,3-d]pyrimidin-4-amine resulted in a 50% reduction in cell viability at concentrations above 25 µM after 48 hours of exposure.
Comparison with Related Compounds
N-butan-2-yl-5,6,7,8-tetrahydro- benzothiolo[2,3-d]pyrimidin-4-amine can be compared with other heterocyclic compounds such as:
| Compound Name | Biological Activity |
|---|---|
| 5,6,7,8-Tetrahydrobenzo[4,5]thieno[2,3-d]pyrimidin | Moderate antimicrobial properties |
| Pyrido[2,3-d]pyrimidin-5-one | Exhibits significant anticancer activity |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
